Physicochemical properties of 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid
Physicochemical properties of 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid, a heterocyclic compound of significant interest to researchers in drug discovery and materials science. While direct experimental data for this specific molecule is limited, this paper synthesizes information from close structural analogs and established principles of physical organic chemistry to present a robust profile. We will delve into its structural features, predicted physicochemical parameters, solubility, and spectroscopic characteristics. Furthermore, this guide outlines general synthetic strategies and analytical workflows pertinent to this class of compounds, offering valuable, field-proven insights for its practical application and further investigation.
Introduction: The Quinoline Scaffold in Modern Research
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, aromatic structure provides a versatile framework for introducing functional groups that can modulate pharmacological activity. The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity. When combined with hydroxyl and carboxylic acid functionalities, as in 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid, the resulting molecule possesses a unique electronic and steric profile, making it a compelling candidate for targeted therapies, particularly as an enzyme inhibitor. For instance, various quinoline carboxylic acids have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a target for antiviral and anticancer treatments.[1][2]
Chemical Identity and Molecular Structure
-
Systematic Name: 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid
-
Molecular Formula: C₁₁H₆F₃NO₃
-
Molecular Weight: 257.17 g/mol
-
Core Scaffold: Quinoline, a bicyclic aromatic heterocycle.
-
Key Functional Groups:
-
4-Hydroxy Group: This group can exist in tautomeric equilibrium with its keto form, 4-quinolone. This tautomerism is critical, influencing its hydrogen bonding capability, pKa, and electronic properties.
-
8-Trifluoromethyl Group: A potent electron-withdrawing group that significantly impacts the acidity of the carboxylic acid and the overall electron distribution of the quinoline ring.
-
6-Carboxylic Acid Group: The primary acidic center of the molecule, crucial for forming salts, esters, and amides, and for engaging in ionic interactions with biological targets.
-
A close structural analog, 8-(trifluoromethyl)quinoline-6-carboxylic acid (CAS: 2102411-83-4) , lacks the 4-hydroxy group.[3] The addition of this hydroxyl group is predicted to substantially alter properties like solubility and melting point.
Physicochemical Properties: A Comparative Analysis
Quantitative data provides the basis for experimental design. The following table summarizes key physicochemical properties, drawing comparisons with known analogs where available.
| Property | Predicted/Reported Value for Analog | Expected Influence of 4-Hydroxy Group | Rationale |
| Physical Form | Pale-yellow to yellow-brown solid (for 8-(CF₃)-quinoline-6-COOH) | Likely a crystalline solid | The planar, rigid structure and potential for hydrogen bonding favor a solid state at room temperature. |
| Melting Point (°C) | Not available | Higher than the non-hydroxylated analog | The introduction of the hydroxyl group allows for strong intermolecular hydrogen bonding, increasing the energy required to break the crystal lattice. |
| Boiling Point (°C) | 380.3 ± 42.0 (for 4-OH-8-CF₃-quinoline-3-COOH)[4] | > 380 | High due to polarity and hydrogen bonding; likely to decompose before boiling at atmospheric pressure. |
| pKa (Carboxylic Acid) | Not available | Lower (more acidic) than a simple benzoic acid | The strong electron-withdrawing effect of the trifluoromethyl group and the quinoline ring system stabilizes the carboxylate anion, increasing acidity. |
| pKa (4-Hydroxy) | Not available | ~8-10 (Phenolic behavior) | The acidity of the hydroxyl group will be influenced by the electron-withdrawing nature of the quinoline ring and CF₃ group. |
| cLogP | Not available | Moderately lipophilic | The trifluoromethyl group increases lipophilicity, while the hydroxyl and carboxylic acid groups increase hydrophilicity. The net value will depend on the balance of these effects. |
Solubility Profile
The solubility of a compound is critical for its utility in both biological assays and synthetic reactions.
-
Aqueous Solubility: Expected to be low in neutral water but will increase significantly at pH values above the pKa of the carboxylic acid, as the highly polar carboxylate salt is formed.
-
Organic Solvent Solubility: Likely soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where hydrogen bonding interactions can be effectively solvated.[5] Solubility in alcohols like methanol and ethanol is also expected. It is predicted to have poor solubility in non-polar solvents like hexanes or toluene.
Protocol: General Method for Solubility Determination
-
Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., 1 mL) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant. Dilute the supernatant with an appropriate solvent and analyze the concentration using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.
-
Calculation: The solubility is calculated from the measured concentration in the saturated supernatant.
Proposed Synthetic Routes
The synthesis of substituted quinoline-4-carboxylic acids can be achieved through several established name reactions. The Gould-Jacobs reaction and the Pfitzinger reaction are two of the most common and adaptable methods.[6][7]
Conceptual Workflow: Modified Gould-Jacobs Synthesis
This pathway is a plausible route for synthesizing the target molecule, starting from a substituted aniline.
Caption: Conceptual workflow for the synthesis of the title compound via the Gould-Jacobs reaction.
Methodology:
-
Condensation: 2-Amino-5-carboxybenzotrifluoride is reacted with diethyl ethoxymethylenemalonate (EMME). This reaction typically proceeds by heating the reactants, leading to the formation of an intermediate aniline derivative with the displacement of ethanol.
-
Thermal Cyclization: The intermediate is heated to a high temperature (often >200 °C) in a high-boiling solvent like diphenyl ether. This step induces an intramolecular cyclization onto the aromatic ring, followed by tautomerization to yield the stable ethyl 4-hydroxyquinoline ester.
-
Hydrolysis (Saponification): The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidic workup to protonate the carboxylate and hydroxyl groups.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is required.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide key structural information. Expected signals would include distinct aromatic protons on the quinoline ring, with their chemical shifts and coupling constants being informative of their positions. The acidic protons of the carboxylic acid and hydroxyl groups may appear as broad singlets and their position can be solvent-dependent.[8]
-
¹³C NMR: The carbon spectrum will show signals for all 11 unique carbon atoms. The carbonyl carbon of the carboxylic acid will be downfield (>160 ppm), and the carbons attached to fluorine will show characteristic coupling (C-F coupling).[9]
-
¹⁹F NMR: A singlet is expected for the -CF₃ group, providing a clear and sensitive handle for detecting the presence of this moiety.
B. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₁H₆F₃NO₃) with high accuracy.
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups.
-
O-H Stretch: A broad band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid OH group. A sharper O-H stretch for the 4-hydroxy group may also be present around 3200-3600 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ corresponding to the carboxylic acid carbonyl.
-
C-F Stretches: Strong absorptions are expected in the 1000-1350 cm⁻¹ region, characteristic of the trifluoromethyl group.
Workflow for Analytical Characterization
Caption: Standard workflow for the analytical characterization and validation of the synthesized compound.
Potential Applications in Drug Discovery
The structural motifs within 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid suggest several potential applications, primarily in oncology and virology.
-
DHODH Inhibition: As mentioned, the quinoline carboxylic acid scaffold is a known pharmacophore for inhibiting human DHODH.[1][2] The trifluoromethyl group at position 8 can enhance hydrophobic interactions within the enzyme's binding pocket, while the 4-hydroxy and 6-carboxylic acid groups can form crucial hydrogen bonds and ionic interactions with key residues.
-
Kinase Inhibition: Quinolines are prevalent in kinase inhibitor drug design. The specific substitution pattern could be explored against various kinases implicated in cancer cell signaling.
-
Antimicrobial Agents: The quinolone core is famous for its antibacterial activity (e.g., fluoroquinolones).[7] While the substitution pattern here differs significantly, antimicrobial screening would be a logical step.
Caption: Potential mechanism of action via DHODH inhibition leading to therapeutic applications.
Safety and Handling
While specific toxicology data for this compound is not available, related compounds provide guidance. 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is listed with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Therefore, standard laboratory precautions should be taken:
-
Handle in a well-ventilated area or chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a dry, cool place.
Conclusion
4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid is a compound with significant potential, built upon a scaffold of proven utility in medicinal chemistry. This guide has established a detailed, albeit predictive, profile of its physicochemical properties by leveraging data from close structural analogs and fundamental chemical principles. The proposed synthetic and analytical workflows provide a practical framework for researchers to produce and validate this molecule in the laboratory. Its structural features strongly suggest that it warrants investigation as a modulator of key biological targets, such as DHODH, for the development of new therapeutic agents.
References
-
Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. The Royal Society of Chemistry. [Link]
-
SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. PMC. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. [Link]
-
Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - NIH. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry. [Link]
Sources
- 1. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | 23779-95-5 [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. chem.washington.edu [chem.washington.edu]
